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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)cyclohexanol

Cat. No.: B2731477

An In-Depth Technical Guide to 2-(4-Fluorophenyl)cyclohexanol for Advanced Research

Overview and Significance

2-(4-Fluorophenyl)cyclohexanol is a fluorinated organic compound featuring a cyclohexanol
ring substituted with a 4-fluorophenyl group. This molecular architecture is of significant interest
to researchers and drug development professionals. The incorporation of a fluorine atom into
an organic molecule can profoundly alter its physicochemical and biological properties,
including metabolic stability, lipophilicity, and binding affinity to target proteins. The
cyclohexanol scaffold provides a three-dimensional structure that is prevalent in many natural
products and pharmacologically active molecules.

This guide serves as a comprehensive technical resource, detailing the core chemical
properties, synthesis, structural analysis, and potential applications of 2-(4-
Fluorophenyl)cyclohexanol, with a focus on its relevance in the field of medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of 2-(4-Fluorophenyl)cyclohexanol are summarized below.
These data are critical for experimental design, reaction stoichiometry, and analytical
characterization.
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Property Value Source(s)
Molecular Formula C12H1sFO [1112]
Molecular Weight 194.24 g/mol [1][3]
2-(4-fluorophenyl)cyclohexan-
IUPAC Name ( phenylcy [1]
1-ol
CAS Registry Number 851337-37-6 [21[3114]
, C1CCC(Cc(C1)c2=Cc=C(C=C
Canonical SMILES [1]
2)F)O
WOONSTDBFNVLTK-
InChliKey [1]
UHFFFAOYSA-N
Topological Polar Surface Area  20.23 A2 [2]
Computed LogP 2.8 [1]

Synthesis and Stereochemistry

The most direct and common laboratory-scale synthesis of 2-(4-Fluorophenyl)cyclohexanol
involves the reduction of the corresponding ketone, 2-(4-fluorophenyl)cyclohexanone.

Synthetic Rationale

The choice of reducing agent is critical as it influences stereoselectivity, yield, and operational
simplicity. Sodium borohydride (NaBHa) is a widely used reagent for this transformation due to
its selectivity for ketones and aldehydes, operational safety, and mild reaction conditions. It acts
as a source of hydride ions (H~), which attack the electrophilic carbonyl carbon of the ketone. A
subsequent protonation step, typically from the solvent (e.g., methanol or ethanol), yields the
final alcohol product.

An important consideration in this synthesis is the formation of stereoisomers. The reduction of
the prochiral ketone creates two new chiral centers, leading to the potential for four
stereoisomers. However, due to the ring structure, these are typically discussed as two
diastereomeric pairs: cis and trans. The cis isomer has the hydroxyl and fluorophenyl groups
on the same face of the cyclohexyl ring, while the trans isomer has them on opposite faces.
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The ratio of these diastereomers is influenced by the steric hindrance around the carbonyl
group and the specific reaction conditions, with the trans isomer often being the
thermodynamically more stable product.

Precursor 3
2-(a-Fluorophenyl)cyclohexanone

Reduction Reaction Product
(Hydride Attack) cis/trans-2-(4-Fluorophenyl)cyclohexanol

Reagents:
1. Sodium Borohydride (NaBHs)
2. Methanol (Solvent)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(4-Fluorophenyl)cyclohexanol.

Proposed Synthesis Protocol

This protocol describes a representative method for the reduction of 2-(4-
fluorophenyl)cyclohexanone.

Materials:

2-(4-fluorophenyl)cyclohexanone (1.0 eq)[5]

Sodium borohydride (NaBHa4) (1.5 eq)

Methanol (MeOH), anhydrous

Deionized water

Ethyl acetate
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, magnetic stirrer, ice bath
Procedure:

 Dissolve 2-(4-fluorophenyl)cyclohexanone in anhydrous methanol in a round-bottom flask
equipped with a magnetic stirrer.

e Cool the solution to 0 °C using an ice-water bath.

e Slowly add sodium borohydride in small portions over 15-20 minutes, ensuring the
temperature remains below 10 °C.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 2-3 hours. Monitor reaction progress using Thin Layer Chromatography
(TLC).

e Once the starting material is consumed, cool the flask again in an ice bath and cautiously
guench the reaction by the slow addition of deionized water.

* Remove the methanol under reduced pressure using a rotary evaporator.
» Extract the aqueous residue three times with ethyl acetate.
o Combine the organic layers and wash sequentially with deionized water and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

The product can be further purified by column chromatography on silica gel if necessary.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized 2-(4-Fluorophenyl)cyclohexanol is
paramount. A combination of spectroscopic methods provides a self-validating system for
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structural verification.

Synthesized Product

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(1H, 3C, 1°F) (MS) (FT-IR)
l Data Interpletation l
Proton/Carbon Skeleton Molecular Weight Functional Groups
(Connectivity) Confirmation (O-H, C-F)
‘ Structure Confirmed ’

Click to download full resolution via product page
Caption: Logical workflow for the structural characterization of the product.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons of the fluorophenyl ring (typically in the & 7.0-7.4 ppm region), a
multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH), and a series of
complex multiplets for the remaining cyclohexyl protons.

e 13C NMR Spectroscopy: The carbon spectrum will confirm the presence of 12 unique carbon
atoms (or fewer if symmetry exists), with characteristic shifts for the aromatic carbons (one
directly bonded to fluorine will show a large C-F coupling constant) and the aliphatic carbons
of the cyclohexyl ring.

e 19F NMR Spectroscopy: This analysis will show a singlet (or a narrow multiplet) confirming
the presence and chemical environment of the single fluorine atom.
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« Infrared (IR) Spectroscopy: A key diagnostic peak will be a broad absorption band in the
3200-3600 cm~1 region, characteristic of the O-H stretching vibration of the alcohol group. A
strong band around 1220-1230 cm~! would correspond to the C-F stretch.

o Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass
spectrometry should show a molecular ion peak (M*) or a pseudomolecular ion peak
(IM+H]* or [M+Na]*) corresponding to the calculated molecular weight (194.24 g/mol ).

Applications in Medicinal Chemistry and Drug
Discovery

The 2-(4-Fluorophenyl)cyclohexanol moiety serves as a valuable building block in the
synthesis of more complex molecules for drug discovery. Its structural features are relevant for
several reasons:

» Scaffold for Novel Analogs: The cyclohexyl ring provides a non-aromatic, rigid scaffold that
can be used to orient substituents in precise three-dimensional space, which is critical for
optimizing interactions with biological targets.

o Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring can act as a
"metabolic blocker." This position is often susceptible to oxidation by cytochrome P450
enzymes. Substituting a hydrogen atom with a fluorine atom can prevent this metabolic
pathway, thereby increasing the half-life and oral bioavailability of a drug candidate.

» Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which
can enhance membrane permeability. It can also influence the pKa of nearby functional
groups and participate in favorable electrostatic interactions with protein targets.

Structural motifs containing fluorophenyl and cyclohexyl groups are found in various
investigational drugs, including inhibitors of targets like MDM2 and phosphodiesterase 4
(PDEA4), highlighting the relevance of this scaffold in modern drug development.[6][7]

Safety and Handling

As with any laboratory chemical, proper handling of 2-(4-Fluorophenyl)cyclohexanol is
essential.
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e Hazard Identification: The compound is classified as harmful if swallowed, in contact with
skin, or if inhaled.[1][8] It can cause skin and serious eye irritation and may cause respiratory
irritation.[9][10]

e GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[1][9]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

e Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors or dust.[8][12] Keep away from heat, sparks, and open flames.[9]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

o Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(4-Fluorophenyl)cyclohexanol is a synthetically accessible and valuable compound for
chemical research and pharmaceutical development. Its core properties, defined by a
molecular formula of C12H1sFO and a molecular weight of 194.24 g/mol , make it an attractive
starting point for library synthesis.[1] The straightforward synthesis via ketone reduction,
coupled with its unique stereochemical and electronic properties conferred by the fluorophenyl
and cyclohexanol groups, establishes it as a significant building block for creating novel
chemical entities with potentially enhanced pharmacological profiles. Proper analytical
characterization and adherence to safety protocols are crucial for its effective and safe
utilization in a research setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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